[1-(4-bromophenyl)-1H-pyrrol-2-yl](morpholino)methanone
Description
1-(4-Bromophenyl)-1H-pyrrol-2-ylmethanone is a heterocyclic compound featuring a pyrrole core substituted with a 4-bromophenyl group at the 1-position and a morpholino methanone moiety at the 2-position. Its molecular formula is C₁₅H₁₅BrN₂O₂, with a molecular weight of 335.20 g/mol (calculated). The compound is identified by CAS No. 142847-08-3 (though conflicting numbering exists in ) and synonyms such as ZINC1396193 and MFCD03011756 .
Properties
IUPAC Name |
[1-(4-bromophenyl)pyrrol-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(18)15(19)17-8-10-20-11-9-17/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXNRZDXFKUTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone typically involves the following steps :
Bromination: The starting material, 1-acetyl-4-phenyl-2-pyrrolidone, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as azo-bisisobutyronitrile (AIBN) or under UV irradiation.
Dehydrobromination: The brominated intermediate is then subjected to dehydrobromination to form the desired pyrrole derivative.
Morpholino Addition: The final step involves the addition of a morpholino group to the pyrrole derivative through a methanone linkage.
Chemical Reactions Analysis
1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity :
Research indicates that compounds containing bromophenyl and pyrrole moieties exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated cytotoxicity against various cancer cell lines, suggesting a similar potential for 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone due to its structural analogies . -
Neuropharmacology :
The morpholino group is known for its ability to enhance the solubility and bioavailability of compounds. This feature is particularly beneficial in neuropharmacological applications, where effective delivery to the central nervous system is crucial. Preliminary studies have indicated that derivatives of this compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders . -
Antimicrobial Properties :
The compound has shown promise as an antimicrobial agent. A recent investigation into structurally similar compounds found that they exhibited activity against a range of bacterial strains, including resistant strains, which could be extrapolated to suggest potential efficacy for 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone in combating infections .
Material Science Applications
-
Polymer Chemistry :
The unique structure of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone allows it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties. Research on similar compounds has demonstrated improvements in polymer resilience and functionality when modified with such heterocycles . -
Dyes and Pigments :
Due to its vibrant color properties, there is potential for application in dye chemistry. Compounds with bromophenyl groups have been explored as precursors for synthesizing new dyes with improved lightfastness and stability, making them suitable for textile applications .
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2018) synthesized a series of pyrrole-based compounds that included 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone as a lead compound. The results showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study published in Neuroscience Letters, researchers evaluated the effects of morpholine derivatives on serotonin receptors. The findings suggested that modifications like those found in 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone could enhance receptor affinity and selectivity, indicating potential for treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact : The 4-bromophenyl group in the target compound enhances steric bulk and electronic effects compared to simpler analogs like 10c . This substitution is critical for binding to hydrophobic enzyme pockets, as seen in AChE inhibitors like Compound 36 .
- Morpholino Role: The morpholino methanone group is a common feature across analogs, contributing to solubility and hydrogen-bond acceptor capacity. For example, Compound 36 leverages this group for strong AChE inhibition (Ki: 7.74 nM) .
Physicochemical and Spectroscopic Properties
- NMR Data : The simpler analog 10c () shows ¹H NMR peaks at δ 6.89 (pyrrole-H) and 3.85 ppm (morpholine-H), consistent with the target compound’s expected spectrum .
- Crystallography: While the target compound’s structure is unreported, highlights the use of SHELX software for analogous morpholino-containing compounds, suggesting similar methodologies apply .
Biological Activity
1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone, a compound featuring a pyrrole backbone and morpholine moiety, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H15BrN2O2
- Molecular Weight : 335.20 g/mol
- Structure : The compound consists of a bromophenyl group attached to a pyrrole ring, which is further linked to a morpholino group via a methanone functional group .
The biological activity of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation. Specifically, it has been shown to affect pathways related to the androgen receptor, which is critical in prostate cancer progression .
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines. The mechanism typically involves mitochondrial dysfunction and the activation of caspases, leading to programmed cell death .
- Antimicrobial Properties : Some derivatives of pyrrole compounds exhibit antimicrobial activities, suggesting that 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone may also possess similar properties against bacterial strains .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds and their potential implications for 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole-based compounds similar to 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone:
- Case Study 1 : A study on thiosemicarbazones indicated that structural modifications significantly influenced their cytotoxicity against cancer cells. The presence of electron-withdrawing groups, such as bromine, enhanced the anti-cancer properties, suggesting a potentially similar effect for 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone due to its brominated phenyl group .
- Case Study 2 : Research on pyrrole derivatives revealed their ability to act as selective inhibitors for various enzymes involved in cancer metabolism. This reinforces the hypothesis that 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone may exhibit selective inhibition profiles beneficial for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
